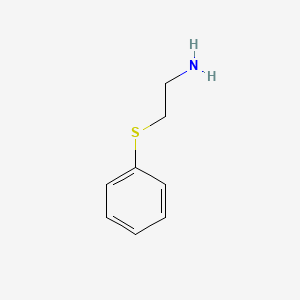

2-(Phenylthio)ethanamine

Descripción

Contextualization within Organosulfur and Amine Chemistry

The chemistry of 2-(Phenylthio)ethanamine is defined by the interplay of its two functional groups. The amine group, a derivative of ammonia, imparts basic properties and serves as a nucleophilic center, readily participating in reactions like alkylation, acylation, and the formation of Schiff bases. The organosulfur component, specifically the phenylthioether group, introduces a soft and polarizable sulfur atom. This thioether linkage is less basic than its oxygen ether counterpart but is susceptible to oxidation, which can form sulfoxides and sulfones.

Historical Perspectives on Related Ligands and Scaffolds

The study of ligands containing both sulfur and nitrogen donor atoms is a well-established area of coordination chemistry. The development of such "hybrid" or "heterodonor" ligands has been a central theme in synthetic chemistry for decades, driven by the quest to create specific coordination environments for metal ions. nih.gov

Historically, research into ligands combining thioether and amine functionalities emerged from an interest in mimicking the active sites of metalloproteins where metal-sulfur bonds are crucial. researcher.life Early work in the mid-to-late 20th century often involved simpler alkylthio-alkylamines. The introduction of aromatic groups like the phenyl ring, as seen in this compound, was a logical progression, offering greater steric bulk and a means to electronically tune the ligand's properties.

Pioneering work on metal-catalyzed C–S cross-coupling reactions, such as the Migita coupling first reported in the late 1970s, provided synthetic routes to a wide variety of aryl thioethers, which are precursors to ligands like this compound. thieme-connect.com Over the years, families of related ligands, such as phosphorus-thioether and N-thioether-functionalized bis(diphenylphosphino)amine-type ligands, have been developed, each with unique coordination behaviors and catalytic applications. rsc.orgscispace.com These developments highlight a continuous effort to refine the ligand scaffold to control the geometry, stability, and reactivity of the resulting metal complexes. rsc.org

Fundamental Research Questions and Objectives Pertaining to this compound

Research involving this compound and its derivatives is typically driven by several fundamental scientific inquiries and objectives that span coordination chemistry, materials science, and catalysis.

Key Research Questions:

How does the flexible ethanamine backbone influence the chelation mode (e.g., bidentate N,S-chelation vs. monodentate or bridging coordination) with different metal centers? researchgate.netpublish.csiro.au

What is the impact of the thioether versus amine coordination on the electronic structure, magnetic properties, and redox potentials of the resulting metal complexes? mdpi.com

How do substituents on the phenyl ring electronically influence the strength of the copper-sulfur bond and the subsequent reactivity of copper-dioxygen adducts? acs.org

Can the transient chirality at the sulfur atom, upon coordination to a metal, be exploited to induce enantioselectivity in catalytic C-H activation reactions? nih.gov

Primary Research Objectives:

Synthesis and Characterization: A primary goal is the synthesis and full characterization of novel transition metal complexes using this compound as a ligand. This involves detailed spectroscopic (NMR, UV-Vis), and often X-ray crystallographic, analysis to determine the precise coordination environment of the metal ion. researchgate.netpublish.csiro.au

Catalyst Development: Researchers aim to utilize metal complexes of this compound as catalysts for organic transformations. For instance, palladium complexes have been explored for their potential in regioselective arylation reactions. researchgate.net

Materials Science Innovation: A significant objective is to leverage the unique properties of this compound to create advanced materials. This includes the development of spin-crossover (SCO) materials, where the magnetic state of an iron(II) complex can be switched by external stimuli, and the synthesis of functional polymers. mdpi.comresearchgate.netnovapublishers.com

Mechanistic Studies: A fundamental objective is to elucidate the reaction mechanisms involving these complexes. This includes studying the kinetics of processes like base hydrolysis in cobalt(III) complexes to understand the factors affecting the stability of the metal-sulfur bond. researchgate.netpublish.csiro.au

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQRASXZMLQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173968 | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014-75-7 | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2014-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2014-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-aminoethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-2-AMINOETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SD0G9QMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes of 2-(Phenylthio)ethanamine

The direct synthesis of this compound can be achieved through several standard organic chemistry transformations. A prevalent method involves the nucleophilic substitution reaction between thiophenol and an activated 2-aminoethyl species.

One common route is the reaction of sodium thiophenolate, formed by deprotonating thiophenol with a base like sodium hydroxide, with 2-chloroethylamine hydrochloride. The thiophenolate anion acts as a potent nucleophile, displacing the chloride to form the desired product.

An alternative approach involves the ring-opening of N-protected aziridine with thiophenol. This reaction, often catalyzed, provides a direct method to form the carbon-sulfur and carbon-nitrogen bonds in a controlled manner google.com. Another related strategy is the thioethylation of amines using ethylene sulfide (B99878), which has been employed for the synthesis of N-substituted 2-aminoethanethiol derivatives and can be adapted for this target molecule dtic.mil.

| Route | Reactant 1 | Reactant 2 | Key Transformation |

| Nucleophilic Substitution | Thiophenol | 2-Chloroethylamine | S-alkylation |

| Ring Opening | Thiophenol | N-protected Aziridine | Nucleophilic ring opening google.com |

| Thioethylation | Amine | Ethylene Sulfide | Addition to episulfide dtic.mil |

Synthesis of Ligands Incorporating the 2-(Phenylthio)ethyl Moiety

The 2-(phenylthio)ethyl moiety is a valuable component in the design of ligands due to the presence of both a soft sulfur donor and a nitrogen atom that can be readily functionalized.

Ligands that combine the phenylthioethyl group with other chelating units, such as morpholine, can be synthesized to create polydentate systems. An example of such a ligand is 2-Morpholino-N-(2-(phenylthio)ethyl)ethan-1-amine bldpharm.com. The synthesis of this specific molecule can be envisioned through the N-alkylation of 2-morpholinoethylamine with a suitable 2-(phenylthio)ethyl electrophile, such as 2-(phenylthio)ethyl bromide. The primary amine of 2-morpholinoethylamine nih.gov acts as the nucleophile to displace the leaving group, forming the new carbon-nitrogen bond and yielding the desired tridentate N,N,S-ligand.

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone iosrjournals.orgresearchgate.net. This compound serves as the primary amine component in these reactions. The synthesis is typically carried out by mixing equimolar amounts of this compound and the chosen carbonyl compound in a solvent such as ethanol and heating the mixture under reflux aaup.edu. This reaction results in the formation of an imine (or azomethine, -C=N-) bond, which is a key feature of Schiff base compounds researchgate.net. A variety of carbonyl compounds can be used to generate a library of Schiff base ligands with different steric and electronic properties.

| Carbonyl Precursor | Resulting Schiff Base Ligand Type | Potential Donor Atoms |

| Salicylaldehyde | Salicylidene derivative | N, S, O |

| Benzaldehyde | Benzylidene derivative | N, S |

| Acetylacetone | β-ketoimine derivative | N, S, O |

| 2-Pyridinecarboxaldehyde | Pyridylimine derivative | N, S, N |

Phosphino-thioether ligands, which contain both phosphorus and sulfur donor atoms, are of significant interest in coordination chemistry and catalysis. A synthetic strategy to incorporate a phosphine group onto the this compound framework involves ortho-lithiation of the phenyl ring researchgate.net. The procedure would begin with N-protection of the amine group of this compound to prevent interference. The protected compound is then treated with a strong base, such as n-butyllithium, to selectively deprotonate the phenyl ring at a position ortho to the sulfur atom. This lithiated intermediate is then quenched with a chlorophosphine, for example, chlorodiphenylphosphine (ClPPh₂), to introduce the phosphino group. A final deprotection step would liberate the amine, yielding a tridentate P,S,N-ligand.

A multi-step pathway can be designed to synthesize complex chalcogenated (sulfur-containing) acetamide-functionalized benzimidazolium salts starting from this compound. Benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), an important class of ligands.

The synthesis commences with the N-acylation of this compound using chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-(2-(phenylthio)ethyl)acetamide. In the subsequent step, this chloroacetamide derivative is used to alkylate an N-substituted benzimidazole, such as 1-benzyl-1H-benzimidazole. This reaction, typically performed by refluxing in acetonitrile (B52724), results in the formation of the target 1-benzyl-3-(2-oxo-2-((2-(phenylthio)ethyl)amino)ethyl)-1H-benzimidazol-3-ium salt nih.gov. The "chalcogenated" nature of the final product is provided by the integral phenylthio group from the starting material. This method builds upon general procedures for synthesizing amide-functionalized benzimidazolium salts nih.gov.

Preparation of this compound Derivatives

Beyond its use in ligand synthesis, this compound can be modified to produce a range of derivatives through reactions targeting its primary amine functionality.

N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides or through the ring-opening of epoxides. These reactions lead to the formation of secondary or tertiary amines, respectively. For instance, reacting this compound with epoxides or alkylene dihalides is a known method for producing N-substituted derivatives dtic.mil.

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily converts the primary amine into a corresponding amide. This functionalization can be used to introduce a wide variety of groups onto the nitrogen atom.

These derivatization reactions expand the utility of this compound as a versatile chemical intermediate.

| Derivative Type | Reagent Class | Product Functional Group | Example Reagent |

| N-Alkyl | Alkyl Halide | Secondary Amine | Ethyl Bromide |

| N-Hydroxyalkyl | Epoxide | β-Amino Alcohol | Ethylene Oxide |

| N-Acyl | Acyl Chloride | Amide | Acetyl Chloride |

| N-Acyl | Acid Anhydride (B1165640) | Amide | Acetic Anhydride |

Reductive Amination and Nucleophilic Substitution Strategies

Two primary pathways for the synthesis of the this compound backbone are reductive amination and nucleophilic substitution.

Reductive Amination: This method involves the reaction of a carbonyl compound, specifically phenylthioacetaldehyde, with an amine source, followed by reduction of the intermediate imine. wikipedia.orglibretexts.org The process typically occurs in a one-pot fashion, where the carbonyl compound and the amine form an imine or iminium ion intermediate, which is then immediately reduced to the corresponding amine. wikipedia.orgacsgcipr.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction is often performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Nucleophilic Substitution: This approach utilizes a precursor such as a 2-haloethyl phenyl sulfide (e.g., 2-bromoethyl phenyl sulfide) and ammonia as the nucleophile. science-revision.co.ukchemguide.co.uk The reaction proceeds via an Sₙ2 mechanism, where the ammonia molecule attacks the carbon atom bonded to the halogen, displacing it to form the primary amine. chemguide.co.uk To prevent the product, this compound, from acting as a nucleophile and reacting with the remaining alkyl halide to form secondary and tertiary amines, a large excess of ammonia is typically used. chemguide.co.uklibretexts.org The reaction is generally carried out by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol within a sealed tube. chemguide.co.uk

Table 1: Comparison of Synthetic Strategies

| Feature | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Precursors | Phenylthioacetaldehyde, Ammonia | 2-Haloethyl phenyl sulfide, Ammonia |

| Intermediate | Imine/Iminium ion | None (direct displacement) |

| Key Reagents | Selective reducing agent (e.g., NaBH₃CN) | Excess ammonia |

| Mechanism | Nucleophilic addition, then reduction | Sₙ2 Nucleophilic Substitution |

| Primary Control | Choice of reducing agent | Stoichiometry (excess nucleophile) |

S-Alkylation for Thioether Linkage Formation in Analogues

The formation of the characteristic thioether bond in analogues of this compound is commonly achieved through S-alkylation. This reaction involves the nucleophilic attack of a thiol, such as thiophenol, on an alkyl halide. Specifically, the thiophenolate anion, generated by treating thiophenol with a base, acts as a potent nucleophile that displaces a halide from a suitable electrophile, such as a 2-haloethylamine derivative. This method provides a direct route to constructing the C-S-C linkage. It is a foundational strategy, although historical attempts at C-alkylation of thiophenols often resulted in exclusive S-alkylation, leading to the formation of aryl alkyl sulfides. google.com

Reaction with Sulfonyl Chlorides to Form Sulfonamide Derivatives

This compound can be readily converted into its corresponding sulfonamide derivatives. This transformation is achieved by reacting the primary amine group with a sulfonyl chloride (R-SO₂Cl). mdpi.comorganic-chemistry.org The reaction is a standard method for sulfonamide synthesis and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This process generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a base, such as triethylamine or sodium carbonate, to drive the reaction to completion. mdpi.comnih.gov The choice of sulfonyl chloride determines the nature of the "R" group attached to the sulfonamide nitrogen, allowing for the synthesis of a diverse library of derivatives.

Modified Pictet-Spengler Reactions for Heterocycle Synthesis

The this compound scaffold is a suitable precursor for the synthesis of heterocyclic structures, such as tetrahydroisoquinolines, via modified Pictet-Spengler reactions. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. ebrary.netwikipedia.org The driving force is the formation of an electrophilic iminium ion intermediate, which is then attacked by the aromatic ring to close the new ring. wikipedia.org In the context of this compound derivatives, the aromatic ring of a tethered group undergoes this electrophilic aromatic substitution to form complex heterocyclic systems. mdpi.com N-acyliminium ion variants of this reaction, where the intermediate imine is acylated, create a more powerful electrophile that can cyclize under milder conditions. wikipedia.org

Intramolecular Cyclization via Pummerer Reaction in Related Sulfoxides

An advanced synthetic application involves the intramolecular cyclization of sulfoxide (B87167) derivatives of this compound using the Pummerer reaction. This multi-step strategy begins with the oxidation of the thioether in an N-acylated derivative of this compound to the corresponding sulfoxide. jst.go.jp Upon treatment with an activating agent like trifluoroacetic anhydride (TFAA), the sulfoxide undergoes the Pummerer rearrangement to form a highly reactive thionium ion intermediate. This electrophilic intermediate is then trapped intramolecularly by a tethered aromatic ring, leading to the formation of a new carbon-carbon bond and the construction of a heterocyclic system, such as N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This sequence provides a powerful method for building complex molecular architectures under mild conditions. jst.go.jp

Optimization of Synthetic Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful control of reaction parameters. Optimization focuses on maximizing product yield while minimizing side reactions.

Stoichiometric Control and Temperature Effects

Stoichiometric Control: The relative amounts of reactants are critical for directing the reaction toward the desired product.

In nucleophilic substitution reactions with ammonia, using a large excess of the ammonia nucleophile is the most important stoichiometric consideration. chemguide.co.uk This high concentration of ammonia ensures that the electrophilic alkyl halide is more likely to react with ammonia than with the primary amine product, thus suppressing the formation of secondary and tertiary amine byproducts. libretexts.org

In reductive amination , the stoichiometry between the carbonyl compound, the amine source, and the reducing agent must be carefully managed. The reaction is often designed as a one-pot process where the imine is reduced in situ. acsgcipr.org

In sulfonamide synthesis , a slight excess of the sulfonyl chloride may be used, but the critical factor is the presence of at least a stoichiometric equivalent of a base to neutralize the HCl produced. mdpi.comnih.gov

Temperature Effects: Reaction temperature significantly influences both the rate of reaction and the prevalence of side products.

The nucleophilic substitution of a halogenoalkane with ammonia typically requires heating to proceed at a reasonable rate. chemguide.co.uk The reaction is often conducted in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk

Reductive amination steps are often carried out at or below room temperature to control the reactivity of the hydride reducing agent and improve selectivity.

The Pummerer reaction cyclization can be performed under mild conditions once the sulfoxide is activated with an agent like TFAA. jst.go.jp

Solvent and Reagent Selection

The judicious selection of solvents and reagents is paramount in optimizing the synthesis of this compound, directly impacting reaction rates, yields, and purity of the final product.

Solvent Selection: The choice of solvent is critical as it must facilitate the interaction between the ionic nucleophile (thiophenolate) and the alkyl halide. The polarity of the solvent plays a significant role in the kinetics of the SN2 reaction.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often favored for S-alkylation reactions. These solvents are effective at solvating the cation of the thiophenolate salt, thereby leaving the anion more "naked" and highly reactive. This enhanced nucleophilicity leads to faster reaction rates. For instance, the use of DMF as a solvent is common in copper-catalyzed couplings of aryl iodides with sulfur powder to generate thiophenols, which are precursors to the thiophenolate.

Protic Solvents: Protic solvents like ethanol or water can also be used. However, they can solvate the thiophenolate anion through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction rate. Despite this, their lower cost and reduced toxicity can make them attractive options, particularly in larger-scale preparations.

Biphasic Systems with Phase-Transfer Catalysis: A highly effective approach, especially for industrial applications, involves the use of a biphasic system with a phase-transfer catalyst (PTC). In this setup, the thiophenolate salt resides in an aqueous phase, while the 2-haloethylamine is in an organic solvent (e.g., toluene, dichloromethane). The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where it can react. This technique can significantly enhance reaction rates and simplify work-up procedures.

Reagent Selection:

Alkylating Agent: The choice between 2-chloroethylamine and 2-bromoethylamine as the electrophile influences the reaction rate. The carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride, leading to faster reaction times with 2-bromoethylamine. However, 2-chloroethylamine is often more readily available and less expensive, making it a common choice for larger-scale syntheses.

Base: When starting from thiophenol, a base is required to generate the thiophenolate anion. The pKa of thiophenol is approximately 6.6, indicating it is significantly more acidic than alcohols. wikipedia.org Therefore, a moderately strong base is sufficient for deprotonation.

Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used due to their low cost and effectiveness. Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can also be employed, particularly in polar aprotic solvents.

Organic Bases: In some instances, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, especially if the reaction conditions are sensitive to the presence of water or strong hydroxides.

Nucleophile Source: While thiophenol and a base are commonly used, employing a pre-formed salt like sodium thiophenolate can offer better control over stoichiometry and may lead to cleaner reactions.

| Solvent/Reagent | Role | Common Examples | Considerations |

| Solvent | Medium for reaction | DMF, DMSO, Acetonitrile, Ethanol, Toluene (with PTC) | Polarity affects reaction rate; cost and toxicity are practical factors. |

| Alkylating Agent | Provides the 2-aminoethyl group | 2-Chloroethylamine hydrochloride, 2-Bromoethylamine hydrobromide | Reactivity (Br > Cl); cost and availability. |

| Base | Deprotonates thiophenol | NaOH, KOH, Na2CO3, K2CO3, Triethylamine | Strength of base; solubility in the chosen solvent. |

| Phase-Transfer Catalyst | Facilitates reaction in biphasic systems | Tetrabutylammonium bromide (TBAB), Aliquat 336® | Improves reaction rate and efficiency in biphasic systems. |

Scalability Considerations for Advanced Research Synthesis

Scaling up the synthesis of this compound from the laboratory bench to larger quantities required for advanced research presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions:

Temperature Control: The S-alkylation of thiophenol is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The choice of reactor and cooling system becomes critical.

Mixing: Effective mixing is essential to ensure homogeneity, particularly in heterogeneous reaction mixtures such as those employing a solid base or a biphasic system. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The type of agitator and its speed need to be optimized for the specific reaction volume and viscosity.

Reaction Time: While laboratory-scale reactions may be run for convenience overnight, on a larger scale, optimizing the reaction time is important for throughput. Reaction monitoring through techniques like HPLC or GC becomes more critical to determine the endpoint of the reaction accurately.

Reagent and Solvent Handling:

Thiophenol: Thiophenol has an intensely foul and persistent odor. On a larger scale, handling this reagent requires specialized equipment, such as closed-system transfers and efficient fume hoods or scrubbers, to minimize exposure and environmental release.

Solvent Selection and Recovery: The choice of solvent for large-scale synthesis is heavily influenced by factors such as cost, safety (flammability), environmental impact, and ease of recovery and recycling. While polar aprotic solvents like DMF and DMSO are efficient, their high boiling points and potential for decomposition can make them less ideal for large-scale work compared to solvents like toluene or acetonitrile, which are more easily removed and recovered.

Work-up and Purification: The work-up procedure must be scalable. Aqueous washes on a large scale can generate significant amounts of wastewater that may require treatment. The method of product isolation and purification also needs to be considered. Distillation is often preferred over chromatography for large quantities due to cost and throughput.

Phase-Transfer Catalysis for Scalability:

Phase-transfer catalysis (PTC) is a particularly valuable technique for scaling up the synthesis of this compound. crdeepjournal.orgphasetransfer.com

Advantages of PTC:

It allows the use of inexpensive inorganic bases like NaOH or K2CO3 in an aqueous phase, while the organic substrate remains in a less polar, more easily handled organic solvent.

It often leads to faster reaction rates and higher yields by continuously transferring the nucleophile to the organic phase.

It can simplify the work-up, as the catalyst and inorganic salts can be easily separated from the organic product phase.

It can eliminate the need for expensive, anhydrous, and often toxic polar aprotic solvents.

Considerations for PTC:

The choice of catalyst is important; it must be stable under the reaction conditions and efficiently partition between the two phases.

The catalyst needs to be removed from the final product, which may require specific purification steps.

The agitation rate is critical to maintain a high interfacial area between the two phases for efficient catalysis.

| Scalability Factor | Challenge | Mitigation Strategy |

| Heat Management | Exothermic reaction can lead to poor control and side reactions. | Use of jacketed reactors with efficient cooling; controlled addition of reagents. |

| Reagent Handling | Foul odor and toxicity of thiophenol. | Closed-system transfers; use of fume hoods and scrubbers. |

| Solvent Choice | Cost, safety, and environmental impact of solvents. | Selection of lower-cost, less hazardous solvents; implementation of solvent recovery and recycling. |

| Work-up and Purification | Large volumes of aqueous waste; chromatography is not ideal for large scale. | Optimization of aqueous washes; use of distillation for purification. |

| Process Efficiency | Slow reaction rates in some solvent systems. | Implementation of phase-transfer catalysis to enhance reaction rates and simplify operations. |

Chemical Reactivity and Mechanistic Transformations

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of more highly oxidized sulfur-containing functional groups.

The thioether moiety of 2-(Phenylthio)ethanamine can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. smolecule.com This transformation is a common and predictable reaction for thioethers. jchemrev.com The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. jchemrev.comorganic-chemistry.org

The initial oxidation converts the sulfide (B99878) to a sulfoxide. This step can be achieved using a variety of reagents, including hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). researchgate.net Further oxidation of the sulfoxide yields the corresponding sulfone. jchemrev.comorganic-chemistry.org Stronger oxidizing conditions or an excess of the oxidizing agent are typically required for the complete conversion of the sulfide to the sulfone. jchemrev.comorganic-chemistry.org These oxidized derivatives, particularly sulfones, are valuable intermediates in organic synthesis. orgsyn.org

Table 1: Reagents for the Oxidation of the Thioether Moiety

| Product | Common Oxidizing Agents |

|---|---|

| 2-(Phenylsulfinyl)ethanamine (Sulfoxide) | Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA) jchemrev.comresearchgate.net |

| 2-(Phenylsulfonyl)ethanamine (Sulfone) | Excess Hydrogen peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄) jchemrev.comorganic-chemistry.org |

The electrochemical oxidation of molecules containing both amine and thioether functionalities involves complex pathways. Generally, the electrochemical oxidation of amines is a well-studied process that can lead to various products depending on the structure of the amine and the reaction conditions. mdpi.com The oxidation of a primary amine can ultimately form ammonia, while secondary and tertiary amines can be dealkylated to produce iminium intermediates. mdpi.com

For this compound, anodic oxidation would likely involve the nitrogen atom's lone pair of electrons. The process could lead to the formation of radical cations as initial intermediates. The specific pathway for this compound has been explored in the context of creating modified molecules for various applications. americanelements.comamericanelements.com The oxidation of similar aliphatic amines often proceeds through a mechanism that forms an iminium intermediate, which can then react with available nucleophiles. mdpi.com The thioether group can also be oxidized electrochemically, although the amine group is often more readily oxidized under many conditions.

Reactions Involving the Amine Functionality

The primary amine group in this compound is a potent nucleophile and a base, enabling a wide array of chemical transformations at the nitrogen atom. youtube.com

The lone pair of electrons on the nitrogen atom of the amine group makes this compound an effective nucleophile. youtube.com It readily participates in nucleophilic substitution reactions where it displaces a leaving group from an electrophilic carbon atom. ksu.edu.sa This reactivity is fundamental to the synthesis of more complex molecules derived from this compound. mdpi.comntu.ac.uk

A common example is the reaction with alkyl halides. In this SN2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. mdpi.comlibretexts.org This results in the formation of a secondary amine, which can potentially undergo further reaction.

Table 2: Example of Nucleophilic Substitution

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound + R-X (Alkyl Halide) | N-Alkyl-2-(phenylthio)ethanamine | SN2 Nucleophilic Substitution mdpi.com |

Building upon its nucleophilic character, the amine group of this compound can be readily alkylated and acylated. youtube.com Alkylation involves the reaction with alkylating agents, such as alkyl halides, to introduce alkyl groups onto the nitrogen atom. libretexts.org Depending on the stoichiometry, this can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. youtube.com For instance, the N-methyl and N,N-dimethyl derivatives of analogous compounds have been synthesized through such methods. grafiati.com

Acylation is the process of introducing an acyl group (R-C=O) and typically occurs by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). libretexts.org This reaction results in the formation of a stable amide bond and is a common strategy for synthesizing N-[2-(phenylthio)ethyl] amides. sit.edu.cn

As a primary amine, this compound reacts with aldehydes to form imines, which are also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a condensation process where the amine adds to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.comlumenlearning.com

The reaction is typically catalyzed by acid. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the protonated carbonyl group, forming a carbinolamine intermediate. youtube.comlumenlearning.com Subsequent protonation of the hydroxyl group allows for its elimination as water, and deprotonation of the nitrogen results in the final imine product. libretexts.orgyoutube.com This reversible reaction is a cornerstone of carbonyl and amine chemistry. lumenlearning.com The Leuckart-Wallach reaction, which involves the reductive amination of carbonyl compounds, utilizes related principles to synthesize amines from aldehydes or ketones, and has been applied to derivatives of 2-(phenylthio)benzaldehyde. grafiati.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Functional Groups |

|---|---|

| This compound | Thioether, Primary Amine |

| 2-(Phenylsulfinyl)ethanamine | Sulfoxide, Primary Amine |

| 2-(Phenylsulfonyl)ethanamine | Sulfone, Primary Amine |

| N-Alkyl-2-(phenylthio)ethanamine | Thioether, Secondary Amine |

| N-[2-(Phenylthio)ethyl] amide | Thioether, Amide |

| Imine (Schiff Base) | Imine, Thioether |

| Hydrogen peroxide | Peroxide |

| meta-Chloroperbenzoic acid (m-CPBA) | Peroxy acid, Carboxylic acid |

| Potassium permanganate | Oxidizing agent |

| Alkyl Halide | Halogen |

| Acyl Chloride | Acyl Halide |

| Aldehyde | Carbonyl |

| Amide | Amide |

| Quaternary ammonium salt | Quaternary ammonium, Salt |

Metal-Mediated Transformations

The interaction of this compound with metal centers gives rise to a range of transformations, including oxidation of the metal and substitution reactions at the coordination sphere. These reactions are fundamental to the application of the resulting complexes in areas such as catalysis.

Oxidation of Metal Centers within Complexes

The metal center in complexes incorporating ligands derived from this compound can undergo oxidation. For instance, in a ruthenium(II) complex containing a phenylthio ethyl moiety, the ruthenium center can be oxidized to higher oxidation states. smolecule.com This change in oxidation state can enhance the reactivity of the complex in various catalytic processes. smolecule.com The ability of the metal to exist in multiple oxidation states is a key feature of many transition metal catalysts, allowing them to participate in redox cycles. numberanalytics.com The process of oxidative addition, for example, involves an increase in the metal's oxidation state. numberanalytics.com

While direct studies on the oxidation of metal centers in this compound complexes are not extensively detailed in the provided literature, the principle is a cornerstone of transition metal chemistry. numberanalytics.comlibretexts.org The electronic environment provided by the ligands, including the sulfur and nitrogen donors of this compound, plays a crucial role in modulating the redox potential of the metal center. evitachem.comnih.gov

Substitution Reactions at Coordinated Metal Centers

Substitution reactions are a common feature of metal complexes involving this compound and its derivatives. numberanalytics.com These reactions involve the replacement of one ligand with another and are fundamental to the synthesis of new complexes with tailored properties. numberanalytics.com

One example involves dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II)], where the dichloro groups can be substituted by other nucleophiles. smolecule.com This substitution leads to the formation of new complexes with potentially different catalytic or biological activities. smolecule.com

The synthesis of bidentate palladium complexes also illustrates substitution reactions. In this case, N-(2-bromobenzyl)-2-(phenylthio)ethanamine reacts with [PdCl2(CH3CN)2], where the acetonitrile (B52724) ligands are displaced by the nitrogen and sulfur atoms of the custom ligand to form a stable, square planar palladium(II) complex. researchgate.netresearchgate.net The general mechanism for such substitution reactions can vary, often proceeding through SN1 or SN2 pathways, depending on the metal center, its electronic configuration, and the steric environment. numberanalytics.com

The formation of cobalt(III) complexes with this compound derivatives also proceeds via substitution. The synthesis starts with trans-[Co(en)2Cl2]Cl, where one of the chloride ligands is first substituted by the amine group of NH2CH2CH2SC6H4X. publish.csiro.auresearcher.liferesearchgate.net A subsequent substitution of the remaining chloride, facilitated by AgClO4, allows for the coordination of the thioether sulfur, completing the chelate ring. publish.csiro.auresearcher.liferesearchgate.net

Intramolecular Cyclization and Ring Closure Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions, often catalyzed by acids, lead to the formation of important structural motifs like benzothiazines and tetrahydroisoquinolines.

Acid-Catalyzed Cyclization in Heterocycle Synthesis

A notable application of this compound is in the modified Pictet-Spengler reaction for the synthesis of 5-substituted-2,3,4,5-tetrahydrobenzo[f] Current time information in Bangalore, IN.mdpi.comthiazepines. clockss.org This one-pot procedure involves the initial imination of this compound with an aldehyde, followed by formylation of the resulting imine. clockss.org The key step is the subsequent acid-catalyzed cyclization of the N-formyliminium ion intermediate. clockss.orgresearchgate.net The success and conditions of this cyclization are highly dependent on the acidity of the medium and the electronic nature of the substituents on the phenyl ring. clockss.org For substrates lacking electron-donating groups, a mixed acid catalyst of trifluoroacetic acid (TFA) and a small amount of trifluoromethanesulfonic acid is effective. clockss.org However, for substrates bearing an electron-donating methoxy (B1213986) group, TFA alone is sufficient to induce cyclization. clockss.org

Another significant acid-catalyzed intramolecular cyclization involving a derivative of this compound is the Pummerer reaction. jst.go.jp In this process, N-acyl-N-(aryl)methyl-2-(phenylthio)ethylamines are first oxidized to their corresponding sulfoxides. jst.go.jp Treatment of these sulfoxides with trifluoroacetic anhydride (TFAA) triggers the Pummerer reaction, leading to an intramolecular cyclization that forms N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This reaction proceeds under mild conditions and is particularly efficient for N-formyl derivatives without a methoxy group on the benzene (B151609) ring. jst.go.jp

The synthesis of 1,4-benzothiazine derivatives can also be achieved through the intramolecular N-aryl amination of substituted 2-(2-bromo-phenylthio)ethanamines, a reaction catalyzed by copper. mdpi.comcbijournal.comresearchgate.net

Formation of Co-S Bonds in Coordination Complexes

The formation of a direct bond between cobalt and the sulfur atom of this compound is a key step in the synthesis of specific chelated coordination complexes. publish.csiro.auresearchgate.net A series of complexes with the general formula [Co(en)2(S(X-phenyl)CH2CH2NH2)]3+, where 'en' is ethylenediamine (B42938) and X represents various substituents on the phenyl ring, have been synthesized and characterized. publish.csiro.auresearcher.liferesearchgate.net

The synthetic strategy involves a two-step process. First, trans-dichloridobis(ethylenediamine)cobalt(III) chloride is reacted with the appropriately substituted this compound (NH2CH2CH2SC6H4X). publish.csiro.auresearcher.liferesearchgate.net This results in the formation of a cis-[Co(en)2Cl(NH2CH2CH2SC6H4X)]2+ complex, where the ligand is monodentate, binding only through the nitrogen atom. publish.csiro.auresearcher.liferesearchgate.net

The crucial ring-closure step, which establishes the Co-S bond, is accomplished in a second step. The coordinated chloride is removed by the addition of silver perchlorate (B79767) (AgClO4) in sulfolane. publish.csiro.auresearcher.liferesearchgate.net This abstraction of the chloride ligand facilitates the intramolecular coordination of the thioether sulfur atom to the cobalt(III) center, completing the five-membered chelate ring. publish.csiro.auresearcher.liferesearchgate.net The successful formation of the N,S-bidentate coordination mode has been confirmed by various spectroscopic methods and, in the case of the unsubstituted derivative, by single-crystal X-ray diffraction. publish.csiro.auresearcher.liferesearchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic investigations provide crucial insights into the mechanisms and feasibility of reactions involving this compound and its derivatives.

Preliminary kinetic studies have been conducted on the base hydrolysis of cobalt(III) complexes of substituted this compound, specifically [(en)2Co(S(X-phenyl)CH2CH2NH2)]3+. publish.csiro.auresearcher.liferesearchgate.net In basic solutions, these complexes undergo a reaction where the Co-S bond is broken, leading to the formation of [(en)2Co(OH)(NH2CH2CH2SC6H4X)]2+. publish.csiro.auresearcher.liferesearchgate.net The kinetics of this cleavage reaction were investigated for a series of complexes with different substituents (X) on the phenyl ring. publish.csiro.auresearcher.life

A Hammett plot for the base hydrolysis reaction at 15.0°C was found to be linear, with a correlation coefficient (r²) of 0.981. publish.csiro.auresearcher.life The positive value of the reaction constant, ρ = 2.24 ± 0.13, indicates that electron-withdrawing groups on the phenyl ring accelerate the rate of Co-S bond cleavage. publish.csiro.auresearcher.life This suggests that the reaction proceeds through a mechanism where the transition state is stabilized by the withdrawal of electron density from the sulfur atom.

The principles of kinetic target-guided synthesis have also been applied in studies involving fragments related to this compound. nih.gov In this approach, a biological target, such as a protein, catalyzes the formation of its own inhibitor from a pool of reactive fragments. nih.gov For instance, the reaction between sulfonyl azides and thio acids to form acylsulfonamides can be accelerated in the presence of the target protein Bcl-XL. nih.gov This demonstrates how kinetic factors can be exploited in drug discovery processes.

While comprehensive thermodynamic data for the reactions of this compound are not extensively available in the provided search results, such studies are essential for a complete understanding of reaction equilibria and spontaneity. rsc.org Thermodynamic parameters, including Gibbs free energy, enthalpy, and entropy, would quantify the stability of complexes and the driving forces behind the observed chemical transformations. rsc.orgresearchgate.net

Coordination Chemistry and Metal Complexation

2-(Phenylthio)ethanamine as a Ligand Framework

The functionality of this compound as a ligand is primarily defined by the presence of two key donor atoms: the nitrogen of the amino group and the sulfur of the thioether group. This arrangement allows for the formation of stable chelate rings with metal centers.

In the synthesis of chelated metal complexes with this compound, mononuclear metal halide complexes often serve as crucial precursors. For instance, in the preparation of certain cobalt(III) complexes, this compound initially displaces a halide ligand to form a mononuclear intermediate where it is coordinated in a monodentate fashion through the nitrogen atom. An example of such an intermediate is cis-[(en)₂CoCl(NH₂CH₂CH₂SC₆H₄X)]Cl₂. nih.govuaeu.ac.ae In this precursor, the sulfur atom of the phenylthioether group is not yet coordinated to the cobalt center. The subsequent chelation is achieved by removing the remaining coordinated halide, which induces the sulfur atom to bind to the metal, completing the stable five-membered ring. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives has been explored with various transition metals, leading to a range of coordination compounds with interesting spectroscopic and structural properties.

A series of cobalt(III) complexes featuring substituted this compound ligands have been synthesized and extensively characterized. nih.govuaeu.ac.ae The general formula for these complexes is [((2-(X-phenylthio)ethylamine)-N,S)bis(ethylenediamine)cobalt(III)]³⁺, where X represents various substituents on the phenyl ring such as 4-methoxy, 4-methyl, 3-methyl, 4-bromo, and 3-bromo. nih.govuaeu.ac.ae

The synthesis typically involves a two-step process. First, trans-[Co(en)₂Cl₂]Cl reacts with the respective substituted this compound ligand to produce the monodentate intermediate cis-[(en)₂CoCl(NH₂CH₂CH₂SC₆H₄X)]Cl₂. nih.govuaeu.ac.ae The formation of the final N,S-bidentate chelate is then accomplished by removing the coordinated chloride ion, often using a silver salt like AgClO₄ in a non-coordinating solvent, which facilitates the coordination of the thioether sulfur to the cobalt(III) center. nih.govuaeu.ac.ae

These complexes have been characterized using a variety of techniques including ¹H and ¹³C NMR spectroscopy, UV-Vis spectroscopy, and elemental analysis. uaeu.ac.ae The solid-state structure of the unsubstituted complex, [((2-phenylthio)ethylamine)-N,S)bis(ethylenediamine)cobalt(III)]³⁺, has been confirmed by single-crystal X-ray diffraction, providing definitive evidence of the N,S-bidentate coordination. nih.gov

| Complex | Substituent (X) |

|---|---|

| [(en)₂Co(S(4-methoxyphenyl)CH₂CH₂NH₂)]³⁺ | 4-methoxy |

| [(en)₂Co(S(4-methylphenyl)CH₂CH₂NH₂)]³⁺ | 4-methyl |

| [(en)₂Co(S(3-methylphenyl)CH₂CH₂NH₂)]³⁺ | 3-methyl |

| [(en)₂Co(S(phenyl)CH₂CH₂NH₂)]³⁺ | None |

| [(en)₂Co(S(3-methoxyphenyl)CH₂CH₂NH₂)]³⁺ | 3-methoxy |

| [(en)₂Co(S(4-bromophenyl)CH₂CH₂NH₂)]³⁺ | 4-bromo |

| [(en)₂Co(S(3-bromophenyl)CH₂CH₂NH₂)]³⁺ | 3-bromo |

The coordination chemistry of ruthenium(II) has been explored with ligands containing phenylthio moieties, which are structurally related to this compound. For example, a series of ruthenium(II) complexes with phenylazo-(2-(phenylthio))phenylmethine ligands have been synthesized. uaeu.ac.aeresearchgate.net These complexes have the general formula trans-[RuII(bpy)(L)(Cl)₂], where 'L' represents the substituted phenylazo-(2-(phenylthio))phenylmethine ligand and 'bpy' is 2,2'-bipyridine. uaeu.ac.aeresearchgate.net

In the reported crystal structure of trans-[Ru(bpy)(L1)(Cl)₂], where L1 is YC₆H₄N=NC-(COCH₃)=NC₆H₄(2-SC₆H₅) with Y=H, it was found that there is no direct interaction between the sulfur atom and the ruthenium metal center. uaeu.ac.aeresearchgate.net These complexes were characterized by spectroscopic methods such as IR, UV/Vis, and NMR, as well as electrochemical techniques like cyclic voltammetry. uaeu.ac.aeresearchgate.net

Palladium(II) has a strong affinity for sulfur-containing ligands, and numerous complexes with organosulfur ligands have been synthesized and characterized. While specific research on palladium(II) complexes with this compound is not extensively detailed, the general reactivity of Pd(II) with related ligands provides insight. Palladium(II) complexes with amines and amino acids have been widely studied, often resulting in square planar geometries. vt.edumdpi.com

Copper(II) Complexes with Related Amine-Thioether Ligands

Copper(II), a borderline Lewis acid, readily forms stable complexes with ligands containing nitrogen and sulfur donor atoms. The coordination chemistry of Cu(II) with amine-thioether ligands is extensive, often featuring polydentate ligands that form stable chelate rings with the metal ion. mdpi.com For instance, macrocyclic ligands with N2S2 donor sets have been synthesized and their Cu(II) complexes characterized. nih.gov These complexes are often blue and insoluble in common organic solvents. nih.gov

The geometry of these copper(II) complexes can vary. For example, spectroscopic and crystallographic analyses have confirmed chromophores resulting in distorted octahedral or square pyramidal geometries. mdpi.com In some cases, the Cu(II) ion exhibits a Jahn-Teller-distorted octahedral geometry. mdpi.com The coordination environment is typically composed of the nitrogen and sulfur atoms from the ligand, and often includes other coordinated species like water molecules or anions. nih.govnih.gov For example, the complex [Cu(L)(Cl)(H₂O)], where L is a tridentate NNO ligand, is pentacoordinated. nih.gov The inclusion of nitrogen donor atoms in sulfur-containing macrocycles generally increases the affinity for Cu(II). nih.gov Upon reduction to Cu(I), the complex typically adopts a lower coordination number. nih.gov

Nickel(II), Zinc(II), Antimony(III), and Uranium(VI) Complexes with Nitrogen-Sulfur Schiff Bases

Schiff base ligands, formed from the condensation of a primary amine and a carbonyl compound, are highly versatile in coordination chemistry. gpub.orgresearchgate.net Those incorporating both nitrogen and sulfur donor atoms can form stable complexes with a variety of metals.

Nickel(II) Complexes: Nickel(II) complexes with N,S-donor Schiff base ligands have been extensively studied. researchgate.netnih.gov These complexes often exhibit a distorted octahedral geometry where the ligand coordinates through atoms such as the pyrrole-N, thioether-S, and azomethine-N. researchgate.net In some instances, Ni(II) can adopt a square planar geometry with nitrogen and oxygen or sulfur atoms as donors. mdpi.com The specific geometry is influenced by the ligand structure and reaction conditions.

Zinc(II) Complexes: Zinc(II) also forms complexes with N,S Schiff base ligands. For example, hexadentate amide-thioether ligands react with zinc to form distorted octahedral complexes where the ligand acts as an N2S2 donor. researchgate.net

While specific research on Antimony(III) and Uranium(VI) complexes with Schiff bases derived from this compound is less common in the provided search context, the general principles of coordination chemistry suggest that these metals, with their varied electronic properties, would form complexes with N,S-donor Schiff bases, although their structure and stability would depend on the specific ligand and the coordination preferences of the metal ion.

Structural Analysis of Coordination Complexes

The characterization of coordination complexes is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods provide detailed information about the structure of these compounds.

Determination of Metal-Ligand Stoichiometry and Geometry

The stoichiometry of metal complexes, or the ratio of metal ions to ligands, is a fundamental characteristic. For many amine-thioether and N,S Schiff base complexes, a 1:2 or 1:1 metal-to-ligand ratio is common, particularly with bidentate or tridentate ligands forming mononuclear complexes. researchgate.netresearchgate.net However, other stoichiometries can be achieved, leading to different structures, such as dimeric or polymeric complexes. nih.gov The stoichiometry is typically confirmed by elemental analysis. nih.gov

The geometry of the coordination sphere around the metal ion is determined by the number and arrangement of the donor atoms. Common geometries observed for the metals discussed include:

Octahedral: Frequently seen in Ni(II) and Zn(II) complexes with hexacoordination. researchgate.netscirp.org Distorted octahedral geometries are also common for Cu(II) due to the Jahn-Teller effect. mdpi.com

Square Planar: A common geometry for Ni(II) complexes with four-coordinate N2O2 or N2S2 donor sets. mdpi.com

Square Pyramidal: Observed in some five-coordinate Cu(II) complexes. mdpi.comscirp.org

Tetrahedral: While less common for Cu(II) and Ni(II) with these ligands, it can be found, particularly with bulky ligands. acs.org

The deviation from an ideal geometry can be quantified by the root-mean-square (r.m.s.) deviation of all the interbond angles around the metal atom. scispace.com Distortions from ideal geometries are common and can be caused by ligand bulk, packing effects, or chelation. scispace.com

Elucidation of Coordination Environment

The coordination environment describes the specific atoms bonded to the central metal ion, including bond lengths and angles. In complexes with amine-thioether and N,S Schiff base ligands, coordination typically occurs through the nitrogen of the amine or imine group and the sulfur of the thioether or thiolate group. researchgate.netnih.gov

Spectroscopic techniques are invaluable for probing the coordination environment:

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of functional groups, such as the C=N stretch of an imine or the N-H stretch of an amine, upon complexation. New bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds often appear at lower frequencies. nih.govijcr.info

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which are sensitive to the geometry and the nature of the ligands. The spectra typically show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying paramagnetic complexes, such as those of Cu(II), and can provide detailed information about the geometry and electronic structure of the copper center. researchgate.net

Single-crystal X-ray diffraction provides the most definitive structural data, including precise bond lengths and angles. For example, in a Ni(II) complex with a tridentate N2S ligand, the Ni-S and Ni-N bond lengths can be determined with high accuracy. researchgate.net These studies have shown that Cu-N distances in related complexes can range from 1.909–2.252 Å. mdpi.com

| Complex Type | Technique | Key Observation | Inference |

|---|---|---|---|

| Cu(II)-NNO Complex nih.gov | IR Spectroscopy | Appearance of bands at 409–411 cm⁻¹ and 514–518 cm⁻¹ | Formation of Cu-O and Cu-N bonds |

| Cu(II)-NNO Complex nih.gov | UV-Vis Spectroscopy | Broad, weak d-d band centered around 664-672 nm | Consistent with a pentacoordinated Cu(II) environment |

| Mn(II), Co(II), Ni(II), Cu(II) Complexes impactfactor.org | Magnetic Susceptibility | μeff values consistent with high spin octahedral geometry | Confirmation of electronic configuration and geometry |

| Ni(II)-NNS Schiff Base researchgate.net | X-ray Diffraction | Distorted octahedral geometry with coordination via pyrrole-N, thioether-S, and azomethine-N | Direct evidence of coordination mode and geometry |

Ligand Design Principles and Structure-Reactivity Relationships

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. By systematically modifying the ligand framework, chemists can tune the electronic and steric properties of the complex, thereby influencing its stability, geometry, and reactivity.

Influence of Substituents on Coordination Behavior and Stability

The introduction of substituents onto the ligand backbone can have a profound impact on the coordination chemistry of the metal complex. rsc.org These effects can be broadly categorized as electronic or steric.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms (N and S), thereby affecting their Lewis basicity and the strength of the metal-ligand bonds. For instance, increasing the electron density on the donor atoms generally leads to the formation of more stable complexes. The nature of the donor atoms themselves (e.g., O vs. S vs. N) significantly influences stability and reactivity. mdpi.com Thiolates, for example, are known to reduce the Lewis acidity of a metal ion compared to amines or alkoxides. researchgate.net

| Ligand System | Substituent Change | Observed Effect | Reference |

|---|---|---|---|

| N-(aryl)-2-pyrazinecarboxamide with Hg(II) | Methoxy (B1213986) (LOMe) to Ethoxy (LOEt) | Shift from 1D polymeric structures to discrete non-polymeric motifs | rsc.orgresearchgate.net |

| General Chelating Ligands | Introduction of bulky groups near the donor atom | Favors lower coordination numbers and can distort geometry | scispace.comcore.ac.uk |

| Pentadentate Ligands with Fe(II)/Co(II) | Changing donor atom from Amine (N) to Thiolate (S) | Reduces metal ion Lewis acidity and has a strong trans influence | researchgate.net |

Applications in Catalysis

Homogeneous Catalysis Utilizing 2-(Phenylthio)ethanamine-Derived Ligands

Ligands derived from this compound play a crucial role in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The ability to modify the amine and thioether groups allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity in a range of important organic reactions.

Hydrogenation Reactions

While direct hydrogenation catalysis using this compound-derived ligands is not extensively documented, their structural motifs are relevant to the well-established field of transfer hydrogenation. In this process, molecules other than gaseous hydrogen, such as isopropanol, serve as the hydrogen source.

Ligands for transfer hydrogenation are often synthesized through the condensation of a primary amine with an aldehyde or ketone, forming a Schiff base. This compound can readily react to form such Schiff base ligands. These ligands coordinate with metals like ruthenium to create active catalysts for the reduction of ketones to their corresponding alcohols. researchgate.netwebofproceedings.orgtandfonline.comnih.govacs.org The catalytic cycle typically involves the formation of a metal-hydride species, which then delivers the hydride to the carbonyl substrate. webofproceedings.orgnih.gov The efficiency of these catalytic systems can be very high, achieving excellent conversion rates for a variety of ketone substrates. tandfonline.com

Cross-Coupling Reactions

Palladium complexes incorporating ligands derived from this compound have shown considerable utility in carbon-carbon bond-forming cross-coupling reactions. The sulfur and nitrogen atoms of the ligand coordinate to the palladium center, stabilizing the complex and facilitating the key steps of the catalytic cycle: oxidative addition, transmetallation, and reductive elimination.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species. This reaction is catalyzed by a palladium(0) complex. Palladium(II) precatalysts, often stabilized by ligands, are reduced in situ to the active Pd(0) species. Ligands play a critical role in stabilizing this active state and facilitating the reaction steps. While direct application of this compound-derived ligands is not widely reported, palladium complexes containing analogous Schiff base and aminophosphine (B1255530) ligands are effective catalysts for this transformation. These complexes promote the reaction under mild conditions and are compatible with a wide range of functional groups.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. rsc.org However, copper-free systems are often preferred to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). vander-lingen.nl

Ligands derived from this compound have been successfully employed in copper-free Sonogashira reactions. For instance, a Schiff base ligand (L1) is synthesized by reacting this compound with 1-naphthaldehyde (B104281). This ligand then forms a palladium complex upon treatment with a palladium salt. This resulting complex serves as an effective catalyst for the coupling of various aryl halides with phenylacetylene (B144264) under copper-free conditions, producing a range of disubstituted alkynes in good to excellent yields.

This catalytic system demonstrates the utility of the sulfur- and nitrogen-containing ligand in facilitating the palladium-catalyzed cycle of the Sonogashira reaction, even in the absence of a copper co-catalyst. nih.govresearchgate.net

Direct C-H bond arylation is a powerful tool for modifying heterocyclic compounds without the need for pre-functionalization. Palladium complexes bearing ligands derived from this compound have emerged as highly effective catalysts for the regioselective C-5 arylation of imidazoles. researchgate.net

Specifically, S,CNHC-type half-pincer ligand precursors are synthesized from 1-(2-(phenylthio)ethyl)-1H-imidazole, a direct derivative of this compound. These precursors are then used to form palladium complexes that catalyze the arylation of the C-5 position of the imidazole (B134444) ring with high precision. researchgate.netsci-hub.senih.gov This method is notable for its mild reaction conditions and high yields, which range from 76-92%, with a low catalyst loading of just 2.0 mol%. researchgate.net The catalytic system shows excellent tolerance for a variety of functional groups on the aryl bromide coupling partner. researchgate.netsci-hub.se

| Aryl Bromide | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-bromo-4-nitrobenzene | 1-methyl-5-(4-nitrophenyl)-1H-imidazole | 1.5 | 95 | researchgate.netsci-hub.se |

| 1-bromo-4-cyanobenzene | 4-(1-methyl-1H-imidazol-5-yl)benzonitrile | 1.5 | 91 | researchgate.netsci-hub.se |

| 1-(4-bromophenyl)ethan-1-one | 1-(4-(1-methyl-1H-imidazol-5-yl)phenyl)ethan-1-one | 1.5 | 88 | researchgate.netsci-hub.se |

| 1-bromo-4-methoxybenzene | 5-(4-methoxyphenyl)-1-methyl-1H-imidazole | 1.5 | 73 | researchgate.netsci-hub.se |

| 3-bromopyridine | 3-(1-methyl-1H-imidazol-5-yl)pyridine | 1.5 | 78 | sci-hub.se |

Role in Dioxygen Reduction Catalysis

The oxygen reduction reaction (ORR) is a critical electrochemical process in energy conversion devices like fuel cells. It typically involves the four-electron reduction of dioxygen (O₂) to water. Catalysts, usually based on platinum group metals, are required to facilitate this kinetically sluggish reaction. While extensive research is focused on developing efficient ORR catalysts, there is currently no significant published research linking this compound or its derivatives to applications in dioxygen reduction catalysis.

Catalyst Efficiency and Turnover Studies

There is a notable absence of published studies detailing the catalyst efficiency and turnover numbers for this compound or its derivatives in specific catalytic reactions. Turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the performance of a catalyst, quantifying the number of substrate molecules converted per molecule of catalyst before deactivation, and the rate of this conversion, respectively. Without experimental data from such studies, it is not possible to provide a quantitative assessment of the efficiency of this compound in any catalytic system.

Design of Chiral Catalysts for Enantioselective Transformations

The synthesis of chiral molecules with a high degree of enantioselectivity is a significant area of chemical research, heavily reliant on the design of effective chiral catalysts. researchgate.netmdpi.comnih.gov Chiral ligands derived from various molecular scaffolds are crucial for the performance of these catalysts. While chiral amines and thioethers are classes of compounds that have been successfully used in the development of chiral ligands, there is no specific literature detailing the use of this compound as a precursor or a ligand in the design of chiral catalysts for enantioselective transformations. The development of chiral ligands often requires specific stereochemical features that may not be inherent to the parent this compound molecule without further modification.

Applications in Medicinal Chemistry and Biological Sciences

Development of Biologically Active Derivatives

The versatility of the 2-(phenylthio)ethanamine core structure has enabled chemists to synthesize a variety of derivatives with potent biological effects. These modifications often target specific cellular pathways or microbial components, leading to promising therapeutic candidates.

Antitumor Activity and Cell Proliferation Inhibition

Derivatives of this compound have demonstrated notable potential in the field of oncology. Research has shown that certain N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide derivatives, synthesized from related starting materials, exhibit significant antitumor activity against a range of human cancer cell lines. tandfonline.com These compounds have been evaluated against approximately 60 human tumor cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, and breast cancer. tandfonline.com

One area of focus has been the inhibition of cell proliferation. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE), a related phenoxyethanamine derivative, has shown the ability to inhibit the proliferation of an estrogen receptor-negative human ovarian cancer cell line (KF) with an IC50 value of 1.7 microM. nih.gov This inhibitory effect is, in part, attributed to the inhibition of protein kinase C (PKC) activity. nih.gov Furthermore, some 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent inhibitory activity against cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov

The structural modifications of these derivatives play a crucial role in their anticancer efficacy. For example, the introduction of a bulky trityl group, as seen in 2-(tritylthio)ethanamine, can enhance stability and alter the interaction profile with cellular targets like the human kinesin spindle protein (KSP), a key player in mitosis. smolecule.com Inhibition of KSP by these compounds leads to altered microtubule arrangements during cell division, highlighting a potential mechanism for their anticancer effects. smolecule.com

| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |

| N-[4-(benzothiazole-2-yl) phenyl]-2-aryloxyacetamide | Leukemia, Non-small cell lung cancer, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Antitumor activity | tandfonline.com |

| N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine-HCl (DPPE) | Human ovarian cancer (KF) | Inhibition of cell proliferation (IC50 = 1.7 µM) | nih.gov |

| 2-Phenylacrylonitrile derivatives | HCT116, BEL-7402 | Strong inhibitory activity, cell cycle arrest at G2/M phase | nih.gov |

| 2-(Tritylthio)ethanamine | Various tumor cell lines | Anti-proliferative effects, inhibition of human kinesin spindle protein (KSP) | smolecule.com |

Inducing Apoptosis in Cancer Cell Lines

Beyond inhibiting proliferation, several derivatives of this compound and related structures have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.

For example, certain naphthoquinone derivatives have been identified as potent inducers of apoptosis in human cancer cells. researchgate.net Similarly, S-2-phenylchromane derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines, including human gastric carcinoma and adenocarcinomic human alveolar basal epithelial cells. nih.gov The induction of apoptosis by these compounds is often confirmed through methods like Hoechst staining and flow cytometry analysis, which detect the characteristic nuclear and cellular changes associated with this process. nih.gov

The molecular mechanisms underlying apoptosis induction by these derivatives can involve the activation of key proteins in the apoptotic cascade. For instance, some S-2-phenylchromane derivatives have been observed to activate caspase-3 and caspase-7, which are crucial executioner caspases in the apoptotic pathway. nih.gov The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in cell death. nih.gov

Antimicrobial and Antifungal Properties

The chemical scaffold of this compound has also been a fruitful starting point for the development of agents with antimicrobial and antifungal properties. smolecule.com

Derivatives incorporating the phenylthio moiety have demonstrated notable activity against a range of microbial pathogens. For example, a series of NQs containing phenylamino-phenylthio moieties were synthesized and evaluated for their antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.com Similarly, certain 2-(phenylthio) benzoylarylhydrazone derivatives have shown antimycobacterial activity against Mycobacterium tuberculosis. nih.gov

In the realm of antifungal research, derivatives of this compound have shown promise. For instance, certain 3-morpholino-N-(2-(phenylthio)ethyl)propan-1-amine derivatives have displayed antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to the established antifungal drug ketoconazole. Other studies have explored novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which were evaluated for their in vitro activity against various Gram-positive and Gram-negative bacteria, as well as five fungal species. nih.gov

| Derivative Class | Target Organism | Observed Activity | Reference |

| 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine | Candida albicans, Candida parapsilosis | Antifungal activity with MICs comparable to ketoconazole | |

| Naphthoquinones with phenylamino-phenylthio moieties | S. aureus, E. coli, L. monocytogenes, P. aeruginosa, K. pneumonia | Antibacterial activity with MICs from 15.6 to 500 µg/mL | mdpi.com |

| 2-(Phenylthio) benzoylarylhydrazones | Mycobacterium tuberculosis H37Rv | Antimycobacterial activity | nih.gov |

| 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine | Gram-positive and Gram-negative bacteria, five fungal species | Antimicrobial and antifungal activity | nih.gov |

Ligand-Receptor Interactions

The biological effects of this compound and its derivatives are intrinsically linked to their ability to interact with specific biological receptors. These interactions can modulate critical physiological pathways, offering therapeutic potential for a variety of conditions.

Modulation of Neurotransmitter Pathways and Synaptic Transmission

Compounds structurally related to this compound have been shown to influence neurotransmitter systems, suggesting potential applications in neurological disorders. smolecule.com The core phenethylamine (B48288) structure is a well-known motif in many biologically active compounds that affect neurotransmission. researchgate.net

The process of synaptic transmission involves the release of neurotransmitters from a presynaptic neuron, which then diffuse across the synaptic cleft to bind with receptors on the postsynaptic neuron. neupsykey.com This binding can either excite or inhibit the postsynaptic neuron. researchgate.net Derivatives of phenethylamine can modulate this process by interacting with various receptors involved in neurotransmitter pathways. For instance, some derivatives have been investigated for their ability to inhibit dopamine (B1211576) reuptake, which can increase the concentration of dopamine in the synaptic cleft and enhance dopaminergic signaling. biomolther.org